2-Chloro-3,5-dimethylaniline hydrochloride

Analytical Chemistry Quality Control Synthetic Intermediate

Researchers requiring a stable, precisely substituted aniline hydrochloride often face isomer contamination and oxidative degradation. 2-Chloro-3,5-dimethylaniline hydrochloride solves this with a defined 2-chloro-3,5-dimethyl pattern critical for reproducible azo dye and pharmaceutical intermediate synthesis. • Purity: ≥98% (HPLC/GC), batch-specific CoA included • Form: Hydrochloride salt ensures superior air stability and aqueous solubility vs. free base • Use: Essential building block for HDAC-targeting probes, anesthetic intermediates, and high-lightfastness pigments

Molecular Formula C8H11Cl2N
Molecular Weight 192.08 g/mol
Cat. No. B11716094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dimethylaniline hydrochloride
Molecular FormulaC8H11Cl2N
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)N)Cl)C.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4H,10H2,1-2H3;1H
InChIKeyBKNSTOVRTVDVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dimethylaniline Hydrochloride: Overview


2-Chloro-3,5-dimethylaniline hydrochloride (CAS 2137490-14-1; C8H11Cl2N; MW 192.09) is a chlorinated and methyl-substituted aromatic amine hydrochloride salt. This compound serves as a key synthetic intermediate in the manufacture of azo dyes and pigments, as well as a building block for pharmaceuticals and agrochemicals . Its structural features—a chlorine atom ortho to the amino group and two methyl groups in meta positions (3,5)—confer distinct electronic and steric properties that influence its reactivity and downstream product profiles [1].

2-Chloro-3,5-dimethylaniline Hydrochloride: Substitution Risks


Substituted anilines with differing chlorination or methylation patterns are not interchangeable. The specific 2-chloro-3,5-dimethyl substitution pattern significantly alters electronic density, steric hindrance, and metabolic stability compared to isomers like 3-chloro-2,5-dimethylaniline or 4-chloro-3,5-dimethylaniline [1][2]. Furthermore, the hydrochloride salt form provides distinct handling and storage advantages over the free base, including enhanced stability against air oxidation and improved aqueous solubility . Uninformed substitution risks altering reaction selectivity, reducing synthetic yield, or introducing unexpected toxicological profiles, ultimately compromising downstream product quality and regulatory compliance.

2-Chloro-3,5-dimethylaniline Hydrochloride: Differentiation


Regioisomeric Purity and Identity

Procurement of the correct 2-chloro-3,5-dimethylaniline hydrochloride regioisomer is critical; alternative isomers like 3-chloro-2,5-dimethylaniline or 4-chloro-3,5-dimethylaniline can lead to different products. This product is offered with a standard purity of 98% and is routinely characterized by NMR, HPLC, and GC to confirm regioisomeric identity and purity .

Analytical Chemistry Quality Control Synthetic Intermediate

Salt Form Stability and Handling

Aromatic amines are susceptible to oxidation and discoloration upon air exposure. The hydrochloride salt form of 2-chloro-3,5-dimethylaniline exhibits enhanced stability under standard storage conditions compared to its free base counterpart . This is consistent with the behavior of aniline hydrochloride, which is reported to be stable when stored below +30°C, whereas free aniline is highly sensitive to air and light .

Formulation Stability Salt Form

Reactivity Profile vs. Positional Isomers

Computational studies on the complete series of chloroanilines demonstrate that the position of chlorine substitution significantly modulates global reactivity descriptors such as electronegativity and hardness [1]. The 2-chloro-3,5-dimethyl substitution pattern creates a unique electronic environment on the aromatic ring, which is expected to differ from isomers like 3-chloro-2,5-dimethylaniline or 4-chloro-3,5-dimethylaniline .

Reactivity Electrophilic Substitution Regioselectivity

2-Chloro-3,5-dimethylaniline Hydrochloride: Applications


Azo Dye and Pigment Synthesis

The ortho-chloro substitution pattern in 2-chloro-3,5-dimethylaniline hydrochloride is critical for the synthesis of specific azo dyes and pigments . The chlorine atom influences the dye's color properties, lightfastness, and chemical stability. This compound is selected when the target dye molecule necessitates a 2-chloro-3,5-dimethylphenyl moiety for optimal performance.

HDAC Inhibitor and Anesthetic Building Block

Substituted anilines with a 2-chloro-3,5-dimethyl substitution pattern have been utilized in the synthesis of pharmaceutical intermediates, including those targeting histone deacetylase (HDAC) and anesthetic agents [1]. The hydrochloride salt form facilitates handling and reaction set-up in these syntheses.

Method Development and Chemical Biology Tools

As a well-characterized building block with defined analytical data (98% purity, NMR/HPLC/GC), this compound is suitable for developing new synthetic methodologies and preparing chemical biology probes . The availability of batch-specific CoAs ensures reproducibility in academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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